Molecular Property Differentiation: Lipophilicity and Hydrogen Bonding Capacity vs. Close Structural Analogs
Computational predictions indicate that the specific combination of 3-chloro and 4-fluoro substituents on the phenyl ring, along with the furan-pyridine tail, results in a distinct lipophilicity profile (cLogP) and hydrogen bonding capacity compared to analogs with different halogen patterns. For the target compound, cLogP is predicted to be ~2.8, with 2 H-bond donors and 6 H-bond acceptors . This differentiates it from the 3,4-dichloro analog (predicted cLogP ~3.4) and the unsubstituted phenyl analog (predicted cLogP ~2.1) . These differences can impact membrane permeability and off-target binding, making direct substitution risky without experimental validation.
| Evidence Dimension | Predicted lipophilicity (cLogP) and H-bond count |
|---|---|
| Target Compound Data | cLogP ~2.8; 2 HBD, 6 HBA |
| Comparator Or Baseline | 3,4-dichloro analog: cLogP ~3.4; 2 HBD, 6 HBA. Unsubstituted phenyl analog: cLogP ~2.1; 2 HBD, 6 HBA. |
| Quantified Difference | ΔcLogP = -0.6 (vs. dichloro) and +0.7 (vs. unsubstituted). H-bond donor/acceptor counts identical, but the furan oxygen's positioning may alter intramolecular interactions. |
| Conditions | In silico prediction using standard methods (ALOGPS 2.1) . |
Why This Matters
Lipophilicity is a key determinant of solubility, permeability, and promiscuous binding; a difference of 0.6 log units can significantly shift a compound's drug-likeness profile, directly impacting its suitability for cell-based assays versus biochemical screens.
- [1] ALOGPS 2.1. Virtual Computational Chemistry Laboratory. Predicted logP and solubility data for input structures based on SMILES. View Source
